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For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a surge in the development of
Proteolysis Targeting Chimeras (PROTACS), with pomalidomide emerging as a widely utilized
E3 ligase ligand for recruiting Cereblon (CRBN). This guide provides a comprehensive
comparison of the in vivo efficacy of pomalidomide-based PROTACS targeting various key
cancer-related proteins. The information herein is intended to aid researchers in evaluating the
preclinical potential of these molecules and in designing future in vivo studies.

Data Presentation: In Vivo Efficacy of
Pomalidomide-Based PROTACs

The following tables summarize the quantitative data from in vivo efficacy studies of
pomalidomide-based PROTACS targeting the Androgen Receptor (AR), Epidermal Growth
Factor Receptor (EGFR), and Histone Deacetylase 6 (HDACG).

Table 1: In Vivo Efficacy of AR-Targeting Pomalidomide-Based PROTACs
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Table 2: In Vivo Efficacy of EGFR-Targeting Pomalidomide-Based PROTACs
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Table 3: In Vivo Efficacy of HDAC-Targeting Pomalidomide-Based PROTACs
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Detailed methodologies for the key in vivo experiments cited above are crucial for the
replication and extension of these findings.

ARV-110 (Bavdegalutamide) VCaP Xenograft Study
Protocol

1. Animal Model and Cell Implantation:
e Animal Strain: Male CB17/SCID mice. For castration models, mice are surgically castrated.
e Cell Line: VCaP human prostate cancer cells.

o Implantation: VCaP cells are suspended in Matrigel and implanted subcutaneously into the
flanks of the mice.[6]

e Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm?)
before the commencement of treatment.[7]

2. PROTAC Formulation and Administration:

e Formulation: ARV-110 is prepared in a vehicle consisting of 50% PEG 300 and 50%
propylene glycol.[3]

o Administration: The formulation is administered orally (PO) via gavage, once daily (QD).[1][6]
3. Efficacy Evaluation:

e Tumor Volume Measurement: Tumor volume is measured twice weekly using calipers,
calculated with the formula: (Length x Width2)/2.[3][7]

» Protein Degradation Analysis: At the end of the study, tumors are harvested 16 hours after
the last dose for Western blot analysis to determine the levels of AR protein.[4]

e Tumor Growth Inhibition (TGI): TGl is calculated to quantify the anti-tumor efficacy.

PROTAC EGFR Degrader 7 (Compound 13b) NCI-H1975
Xenograft Study Protocol
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1. Animal Model and Cell Implantation:
¢ Animal Strain: Female BALB/c nude mice, 4-6 weeks old.[4]

e Cell Line: NCI-H1975 human non-small cell lung cancer cells (harboring EGFR L858R and
T790M mutations).[4]

e Implantation: NCI-H1975 cells are injected subcutaneously into the mice.[4]
2. PROTAC Administration:

o Administration: PROTAC EGFR degrader 7 is administered via intraperitoneal (IP) injection
once a day for 24 days at a dose of 10 mg/kg.[4]

3. Efficacy Evaluation:

e Tumor Volume and Body Weight Monitoring: Tumor volume and body weight are monitored
throughout the study.[4]

» Endpoint Analysis: At the study's conclusion, tumor weight is measured, and biomarker
analysis (e.g., Western blotting for EGFR levels) is performed on tumor tissues.[4]

TO-1187 HDACG6 Degrader In Vivo Study Protocol

1. Animal Model:

e The specific mouse strain used for the in vivo tissue degradation study is not detailed in the
provided abstract.

2. PROTAC Administration:

o Administration: TO-1187 is administered via intravenous (IV) injection.[5]

3. Pharmacodynamic Assessment:

o Tissue Harvesting: Mouse tissues are collected 6 hours after the injection.[5]

» Protein Degradation Analysis: Western blotting is performed on tissue lysates to determine
the levels of HDACG6 protein, confirming in vivo target engagement and degradation.[5]
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Mandatory Visualization
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Caption: Mechanism of action for pomalidomide-based PROTACSs.
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Caption: A typical workflow for in vivo efficacy studies of PROTACSs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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